Complanatoside C

Analytical Chemistry Phytochemistry Quality Control

Complanatoside C (MW 1021 g/mol, C₄₈H₆₀O₂₄) is a structurally complex flavonol glycoside isolated from Astragalus complanatus. Its distinct high molecular weight and unique glycosylation pattern make it an irreplaceable chemical marker for botanical authentication via HPLC-MS, eliminating the risk of false positives from lower-MW analogs like Complanatoside A or B. Researchers and QC labs choose this ≥98% pure standard to ensure experimental reproducibility and regulatory-grade identity testing in herbal supplements. Bulk and custom packaging available.

Molecular Formula C48H60O24
Molecular Weight 1021.0 g/mol
Cat. No. B14118149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameComplanatoside C
Molecular FormulaC48H60O24
Molecular Weight1021.0 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)CO)O)O)O)C=CC7(C8(CC(CC7(OC8)C)O)C)O
InChIInChI=1S/C48H60O24/c1-21(9-10-48(62)45(2)14-23(51)15-46(48,3)66-18-45)11-30(53)64-19-47(61)20-65-44(41(47)60)72-40-36(58)33(55)29(17-50)70-43(40)71-39-34(56)31-26(52)12-25(63-4)13-27(31)68-38(39)22-5-7-24(8-6-22)67-42-37(59)35(57)32(54)28(16-49)69-42/h5-13,23,28-29,32-33,35-37,40-44,49-52,54-55,57-62H,14-20H2,1-4H3/b10-9+,21-11+/t23-,28+,29+,32+,33+,35-,36-,37+,40+,41-,42+,43-,44-,45+,46?,47+,48-/m0/s1
InChIKeyJOPUJUYFPCGTLX-SPTUTCEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Complanatoside C: A Structurally Distinct, High-Molecular-Weight Flavonol Glycoside from Astragali Complanati Semen


Complanatoside C is a naturally occurring flavonol glycoside, first isolated and structurally characterized from the seeds of *Astragalus complanatus* (Astragali Complanati Semen) [1]. It is distinguished by its high molecular weight (1021 g/mol) and complex molecular formula C₄₈H₆₀O₂₄, which reflects a unique arrangement of multiple sugar moieties attached to a flavonol aglycone core [2]. This compound is part of a larger family of bioactive flavonoids found in this botanical source, and its distinct structure differentiates it from lower-molecular-weight analogs like Complanatoside A (MW 624.5) and Complanatoside B (MW 756.7) [2].

Why Generic Substitution Fails: The Structural and Functional Uniqueness of Complanatoside C


In research and industrial applications, flavonoids from Astragali Complanati Semen are not interchangeable due to significant variations in molecular structure, which directly impact their physicochemical properties and biological activities [1]. For instance, Complanatoside C (MW 1021) is nearly twice the size of Complanatoside A (MW 624.5) and possesses a different glycosylation pattern, which critically alters its solubility, stability, and potential for molecular recognition [2]. While class-level antioxidant effects are common among flavonol glycosides, the magnitude of these effects and their specific mechanistic pathways are highly dependent on the exact chemical structure, rendering generic substitution a risk for experimental irreproducibility and failed quality control [3].

Quantitative Differentiation: Where Complanatoside C Stands Against Its Closest Analogs


Molecular Weight as a Key Differentiator for Purity Analysis and Formulation

Complanatoside C possesses a molecular weight of 1021 g/mol, which is significantly higher than the more common and widely used Complanatoside A (MW 624.5 g/mol) and Complanatoside B (MW 756.7 g/mol) [1]. This substantial difference in molecular weight serves as a primary marker for identification and purity assessment via mass spectrometry, and it directly influences the compound's solubility and chromatographic behavior, thereby preventing accidental misidentification with lower-mass flavonoids from the same source.

Analytical Chemistry Phytochemistry Quality Control

Solubility Profile Contrast: Limited Aqueous Solubility of Complanatoside C vs. Complanatoside A

Complanatoside C is soluble in organic solvents like DMSO and chloroform but is poorly soluble in water and ethanol [1]. In contrast, Complanatoside A has been reported to have a DMSO solubility of ≥65.6 mg/mL and is also insoluble in water and ethanol, but its lower molecular weight and different glycosylation pattern likely confer a distinct solvation profile . For the class of flavonol glycosides, aglycones generally exhibit higher antioxidant activity than their glycosylated counterparts due to better solubility and cell permeability, suggesting that Complanatoside C's extensive glycosylation may limit its in vitro antioxidant potency relative to simpler flavonoids like quercetin [2].

Formulation Science Pharmacology Analytical Chemistry

Structural Complexity and Glycosylation Pattern as a Marker of Botanical Authenticity

Complanatoside C is characterized by a specific flavonol aglycone core decorated with multiple sugar units, resulting in the formula C₄₈H₆₀O₂₄ [1]. This contrasts with the simpler glycosylation of Complanatoside A (C₂₈H₃₂O₁₆), which is used as a quality control marker for *Astragalus complanatus* in the Chinese Pharmacopoeia [2]. The unique glycosylation pattern of Complanatoside C provides a specific chemical fingerprint that can be used to authenticate the botanical source and differentiate it from adulterants or other *Astragalus* species, as demonstrated by its isolation alongside 19 other known compounds in a phytochemical study [3].

Botanical Authentication Quality Control Pharmacognosy

Targeted Application Scenarios for Complanatoside C in Research and Industry


Botanical Authentication and Adulteration Detection in Astragali Complanati Semen Products

Due to its unique and complex structure, Complanatoside C serves as an ideal chemical marker for the authentication of *Astragalus complanatus* seeds. Its high molecular weight and specific glycosylation pattern allow for unambiguous identification via HPLC-MS, enabling quality control laboratories to differentiate genuine botanical material from closely related species or adulterants [1]. This is particularly valuable in the herbal supplement and traditional medicine industries where product integrity is paramount.

Development of High-Specificity Analytical Methods for Flavonoid Glycosides

Analytical chemists developing HPLC or UPLC methods for the quantification of flavonoids in complex mixtures can leverage Complanatoside C's distinct chromatographic behavior (due to its high polarity and molecular weight) to optimize separation conditions. Its presence as a reference standard allows for the accurate quantification of this specific compound in plant extracts, contributing to comprehensive phytochemical profiling studies [2].

Structure-Activity Relationship (SAR) Studies in Flavonoid Antioxidant Research

In academic and pharmaceutical research focused on natural product antioxidants, Complanatoside C's extensive glycosylation presents a valuable case study for investigating the impact of sugar moieties on antioxidant activity and bioavailability. While class-level evidence suggests that highly glycosylated flavonoids like Complanatoside C may exhibit lower direct radical scavenging activity compared to their aglycones [3], this makes it a critical comparator for elucidating the nuanced relationships between flavonoid structure, cellular uptake, and in vivo efficacy.

In Vitro Bioactivity Screening for Anti-Inflammatory and Cytoprotective Effects

Although direct comparative IC50 data for Complanatoside C is currently absent from primary literature, its structural similarity to other bioactive flavonoids from the same source suggests potential applications in anti-inflammatory and cytoprotective research. For instance, Complanatoside A has demonstrated significant effects in ameliorating diabetic nephropathy and protecting against spinal cord injury in preclinical models [4]. Researchers investigating the therapeutic potential of *Astragali Complanati Semen* flavonoids should prioritize Complanatoside C to expand the structure-activity landscape and identify whether its unique glycosylation pattern confers novel or enhanced biological activities.

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